molecular formula C9H20N2O B3003590 1-(2-Methoxyethyl)-3,3-dimethylpiperazine CAS No. 1225500-78-6

1-(2-Methoxyethyl)-3,3-dimethylpiperazine

Cat. No. B3003590
CAS RN: 1225500-78-6
M. Wt: 172.272
InChI Key: WABUYNGRIUGNEG-UHFFFAOYSA-N
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Description

“1-(2-Methoxyethyl)piperazine” is a compound used in the preparation of biologically and pharmacologically active molecules . It’s also used in the synthesis of other compounds .


Synthesis Analysis

The synthesis of related compounds involves various methods. For instance, poly(2-methoxyethyl acrylate)-based polyurethane was synthesized by reversible addition–fragmentation chain transfer (RAFT) and poly-addition .


Molecular Structure Analysis

The molecular structure of related compounds can be analyzed using techniques like small-angle and wide-angle X-ray scattering (SAXS, WAXS) .


Chemical Reactions Analysis

Chemical reactions involving related compounds can be complex. For example, the reaction of N,N-dialkylaminotrimethylsilanes with SF4 has been used as the main method for the syntheses of this group of compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of related compounds can be analyzed using techniques like differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) .

Mechanism of Action

Target of Action

This compound belongs to a class of molecules known as antisense oligonucleotides, which are designed to bind to specific RNA sequences . The binding of these molecules to their target RNA can influence gene expression and protein production .

Mode of Action

Antisense oligonucleotides like 1-(2-Methoxyethyl)-3,3-dimethylpiperazine work by binding to their target RNA through complementary base pairing . This binding can block the RNA’s function, preventing it from being translated into a protein. Alternatively, the binding can alter the RNA’s splicing, leading to the production of a different protein variant .

Biochemical Pathways

Antisense oligonucleotides in general can influence a wide range of biochemical pathways depending on their specific rna targets . By altering gene expression or protein production, these molecules can have downstream effects on cellular functions and processes.

Pharmacokinetics

Similar antisense oligonucleotides with 2’-methoxyethyl (moe) modifications have been shown to improve pharmacokinetic properties . These modifications can increase the stability of the molecules, enhance their uptake into cells, and improve their distribution within the body .

Result of Action

The molecular and cellular effects of 1-(2-Methoxyethyl)-3,3-dimethylpiperazine depend on its specific RNA targets. By binding to these targets, the molecule can influence gene expression and protein production, leading to changes in cellular functions and processes .

Safety and Hazards

Safety and hazards associated with related compounds can vary. For instance, 2-Methoxyethyl acetate is a substance that has been classified for its hazards . It’s important to use personal protective equipment and avoid contact with skin, eyes, and clothing .

Future Directions

The future directions in the field of related compounds are promising. For instance, zwitterionic polymers have become a hot subject of research in the field of biomaterials due to their unique structure, easy functionalization, and ultra-low contamination .

properties

IUPAC Name

1-(2-methoxyethyl)-3,3-dimethylpiperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2O/c1-9(2)8-11(5-4-10-9)6-7-12-3/h10H,4-8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WABUYNGRIUGNEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(CCN1)CCOC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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